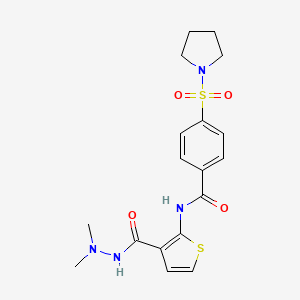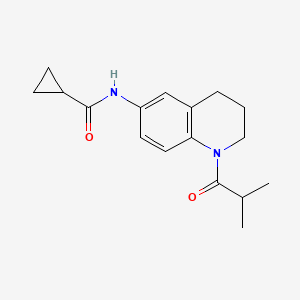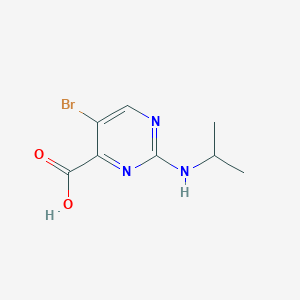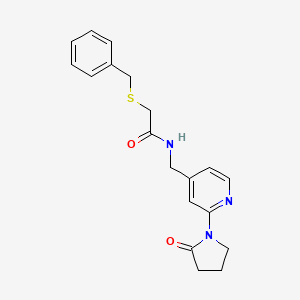
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor of histone methyltransferase EZH2. EZH2 is a histone methyltransferase that plays a crucial role in epigenetic regulation and is frequently overexpressed in various types of cancer. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
作用機序
EZH2 is a histone methyltransferase that catalyzes the methylation of lysine 27 on histone H3 (H3K27), leading to the formation of the repressive H3K27me3 mark. This mark is associated with gene silencing and plays a crucial role in the regulation of gene expression. N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide inhibits the activity of EZH2 by binding to the catalytic domain of the enzyme, leading to a decrease in the levels of H3K27me3 and the reactivation of silenced genes.
Biochemical and Physiological Effects:
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been shown to have potent anti-cancer activity in preclinical models, including lymphoma, leukemia, and solid tumors. In addition to its effects on EZH2 activity and H3K27me3 levels, N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. However, the exact biochemical and physiological effects of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide on normal cells and tissues are not well understood.
実験室実験の利点と制限
One advantage of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is its specificity for EZH2, which makes it a valuable tool for studying the role of EZH2 in cancer and other diseases. However, like many small molecule inhibitors, N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has limitations in terms of its selectivity and potential off-target effects. Additionally, the synthesis of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is complex and time-consuming, which may limit its use in some lab settings.
将来の方向性
There are several potential future directions for research on N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective EZH2 inhibitors based on the structure of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide. Another area of interest is the investigation of the role of EZH2 in other diseases beyond cancer, such as neurodegenerative disorders. Finally, the combination of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide with other drugs or therapies may enhance its anti-cancer activity and improve its clinical efficacy.
合成法
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 3-fluorobenzaldehyde with 2,2-dimethyl-1,3-propanediol to form 3-(2,2-dimethyl-1,3-dioxolan-4-yl)benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is cyclized with acetic anhydride to form the pyrazole ring. The final step involves the reaction of the pyrazole with cyanogen bromide and subsequent hydrolysis to form N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide.
科学的研究の応用
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide inhibits the activity of EZH2, leading to a decrease in the levels of the H3K27me3 histone mark, which is associated with gene silencing. In vivo studies have demonstrated that N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide can inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-16(2,3)14(10-18)19-15(22)13-7-8-21(20-13)12-6-4-5-11(17)9-12/h4-9,14H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJYJBWJFQYGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=NN(C=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2896543.png)
![2-[Cyclobutyl(methyl)amino]acetic acid](/img/structure/B2896544.png)
![3-(3-fluorophenyl)-7-[4-(2-thienylcarbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896545.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2896547.png)


![1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2896555.png)
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2896556.png)
![N-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2896557.png)

